molecular formula C8H9N5 B13661546 5-Amino-3-(3-methyl-4-pyridyl)-1H-1,2,4-triazole

5-Amino-3-(3-methyl-4-pyridyl)-1H-1,2,4-triazole

Katalognummer: B13661546
Molekulargewicht: 175.19 g/mol
InChI-Schlüssel: XIJPJMCBEXGZOB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Amino-3-(3-methyl-4-pyridyl)-1H-1,2,4-triazole is a heterocyclic compound that contains a triazole ring and a pyridine ring. Compounds of this nature are often of interest in medicinal chemistry due to their potential biological activities.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-3-(3-methyl-4-pyridyl)-1H-1,2,4-triazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method might involve the reaction of 3-methyl-4-pyridinecarboxaldehyde with hydrazine derivatives, followed by cyclization to form the triazole ring.

Industrial Production Methods

Industrial production methods would likely involve optimization of the synthetic route for large-scale production, including the use of catalysts, solvents, and purification techniques to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially leading to the formation of N-oxides.

    Reduction: Reduction reactions could involve the triazole ring or the pyridine ring, leading to various reduced derivatives.

    Substitution: Substitution reactions, particularly nucleophilic substitution, could occur at the amino group or the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used but could include various substituted triazoles and pyridines.

Wissenschaftliche Forschungsanwendungen

5-Amino-3-(3-methyl-4-pyridyl)-1H-1,2,4-triazole may have applications in:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical studies.

    Medicine: Possible therapeutic applications due to its biological activity.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Wirkmechanismus

The mechanism of action would depend on the specific biological or chemical context. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 5-Amino-1H-1,2,4-triazole
  • 3-Methyl-4-pyridyl-1H-1,2,4-triazole
  • 5-Amino-3-phenyl-1H-1,2,4-triazole

Uniqueness

5-Amino-3-(3-methyl-4-pyridyl)-1H-1,2,4-triazole is unique due to the specific substitution pattern on the triazole and pyridine rings, which may confer distinct chemical and biological properties.

Eigenschaften

Molekularformel

C8H9N5

Molekulargewicht

175.19 g/mol

IUPAC-Name

5-(3-methylpyridin-4-yl)-1H-1,2,4-triazol-3-amine

InChI

InChI=1S/C8H9N5/c1-5-4-10-3-2-6(5)7-11-8(9)13-12-7/h2-4H,1H3,(H3,9,11,12,13)

InChI-Schlüssel

XIJPJMCBEXGZOB-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C=CN=C1)C2=NC(=NN2)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.